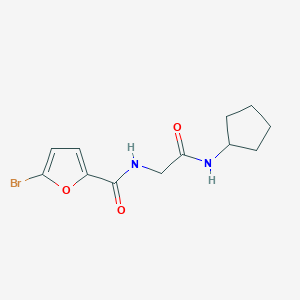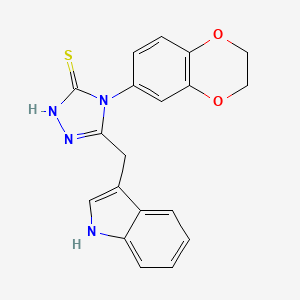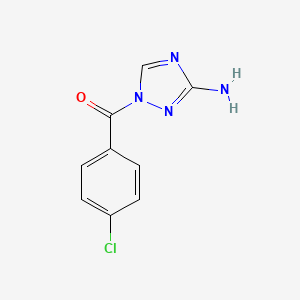![molecular formula C22H19NO5S B10872520 2-[4-(benzyloxy)phenyl]-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate](/img/structure/B10872520.png)
2-[4-(benzyloxy)phenyl]-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE is a complex organic compound that features both aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE typically involves multiple steps, starting with the preparation of the benzyloxyphenyl and thienylcarbonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Could be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aromatic and heterocyclic structures allow it to bind to specific sites, potentially inhibiting or activating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-FURANYLCARBONYL)AMINO]ACETATE
- 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-PYRIDYLCARBONYL)AMINO]ACETATE
Uniqueness
What sets 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-[(2-THIENYLCARBONYL)AMINO]ACETATE apart is its unique combination of aromatic and heterocyclic structures, which may confer specific binding properties and reactivity that are not present in similar compounds.
Propiedades
Fórmula molecular |
C22H19NO5S |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-(thiophene-2-carbonylamino)acetate |
InChI |
InChI=1S/C22H19NO5S/c24-19(15-28-21(25)13-23-22(26)20-7-4-12-29-20)17-8-10-18(11-9-17)27-14-16-5-2-1-3-6-16/h1-12H,13-15H2,(H,23,26) |
Clave InChI |
UJZZLBIDKOUABF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(propan-2-yl)phenyl]-4-(pyrimidin-2-yl)piperazine-1-carbothioamide](/img/structure/B10872442.png)
![11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10872449.png)
![2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide](/img/structure/B10872450.png)
![2-({4-(4-acetylphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B10872452.png)

![2-{[4-benzyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B10872455.png)
![N'-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B10872456.png)
![2-(7-benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)ethanol](/img/structure/B10872459.png)


![N-[[5-Bromo-1-(dimethylaminomethyl)-2-oxo-indol-3-ylidene]amino]-4-methoxy-benzamide](/img/structure/B10872481.png)
![N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-N,N-diethylimidoformamide](/img/structure/B10872490.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B10872493.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide](/img/structure/B10872496.png)
